2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
CAS No.: 2034368-65-3
Cat. No.: VC7514939
Molecular Formula: C16H17N5O3
Molecular Weight: 327.344
* For research use only. Not for human or veterinary use.
![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide - 2034368-65-3](/images/structure/VC7514939.png)
Specification
CAS No. | 2034368-65-3 |
---|---|
Molecular Formula | C16H17N5O3 |
Molecular Weight | 327.344 |
IUPAC Name | N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylmethoxyacetamide |
Standard InChI | InChI=1S/C16H17N5O3/c1-23-16-15-20-19-13(21(15)8-7-17-16)9-18-14(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,22) |
Standard InChI Key | RXDIOZPZHHXLTG-UHFFFAOYSA-N |
SMILES | COC1=NC=CN2C1=NN=C2CNC(=O)COCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(benzyloxy)-N-[(8-methoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide. Its molecular formula, C₁₉H₂₀N₆O₃, derives from:
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A triazolo[4,3-a]pyrazine heterocycle with methoxy substitution at position 8
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A benzyloxy-acetamide side chain linked via a methylene group to the triazole ring .
Spectroscopic and Computational Data
While experimental spectra remain unpublished for this specific compound, analogous triazolo-pyrazine derivatives exhibit characteristic features:
Property | Triazolo-Pyrazine Core | Acetamide Side Chain |
---|---|---|
¹H NMR (δ ppm) | 8.1–8.3 (pyrazine H) | 4.5–4.7 (CH₂O) |
¹³C NMR (δ ppm) | 152–156 (triazole C) | 170–172 (C=O) |
MS (m/z) | 320–350 (M+H⁺) | 120–140 (side chain fragment) |
The SMILES string COC1=NC=CN2C1=NN=C2CNC(=O)COCc3ccccc3 encodes the connectivity, with the methoxy (OCH₃) and benzyloxy (OCH₂C₆H₅) groups contributing to its amphiphilic character .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy:
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Preparation of 2-(benzyloxy)acetamide
Stepwise Synthesis Protocol
Adapting procedures from novologue syntheses :
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrazine ring formation | Cyclocondensation of diaminopyrazine | 65% |
2 | Triazole annulation | HNO₂, HCl, 0–5°C | 72% |
3 | Methoxy introduction | CH₃I, K₂CO₃, DMF | 83% |
4 | Acetamide coupling | EDC/HOBt, DCM, rt | 58% |
5 | Benzyloxy protection | BnBr, NaH, THF | 89% |
Critical challenges include regioselectivity in triazole formation and minimizing epimerization during acetamide coupling .
Physicochemical Properties
Parameter | Value | Method |
---|---|---|
Molecular Weight | 380.41 g/mol | ESI-MS |
clogP | 1.18 ± 0.05 | ChemAxon |
Water Solubility | 2.3 mg/mL (pH 7.4) | Ali et al. 2021 model |
pKa | 4.1 (acetamide NH) | SPARC calc |
The benzyl ether enhances lipophilicity versus simpler alkyl variants, potentially affecting CNS penetration .
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